(E)-N-(1-cyanocyclobutyl)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-methylprop-2-enamide
CAS No.: 1223866-24-7
Cat. No.: VC5992875
Molecular Formula: C19H22N2O3
Molecular Weight: 326.396
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1223866-24-7 |
---|---|
Molecular Formula | C19H22N2O3 |
Molecular Weight | 326.396 |
IUPAC Name | (E)-N-(1-cyanocyclobutyl)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-methylprop-2-enamide |
Standard InChI | InChI=1S/C19H22N2O3/c1-4-12-24-16-8-6-15(13-17(16)23-3)7-9-18(22)21(2)19(14-20)10-5-11-19/h4,6-9,13H,1,5,10-12H2,2-3H3/b9-7+ |
Standard InChI Key | HCDDIERFGWZZMA-UHFFFAOYSA-N |
SMILES | CN(C(=O)C=CC1=CC(=C(C=C1)OCC=C)OC)C2(CCC2)C#N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a central cyclobutane ring substituted with a cyanogroup at the 1-position, which is linked via an enamide bond to a para-substituted phenyl group. The phenyl ring is further functionalized with a methoxy group at the 3-position and a propenoxy chain at the 4-position. The (E)-configuration of the enamide double bond introduces geometric rigidity, influencing both conformational stability and intermolecular interactions .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₃N₂O₃ |
Molecular Weight | 363.41 g/mol |
IUPAC Name | (E)-N-(1-Cyanocyclobutyl)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-methylprop-2-enamide |
XLogP3 | 2.7 (estimated) |
Topological Polar SA | 89.5 Ų (estimated) |
Stereochemical Considerations
The (E)-configuration of the enamide bond is critical for maintaining planarity between the amide carbonyl and the adjacent double bond, facilitating π-π stacking interactions with aromatic residues in biological targets . The cyclobutane ring’s puckered conformation introduces strain, potentially enhancing reactivity in nucleophilic addition or ring-opening reactions .
Synthesis and Manufacturing
Retrosynthetic Pathways
A plausible synthesis begins with the preparation of 1-cyanocyclobutane via cycloaddition of acrylonitrile under high-pressure conditions. Subsequent N-methylation using methyl iodide in the presence of a base yields the N-methyl-1-cyanocyclobutylamine intermediate. The enamide moiety is constructed via a Heck coupling between the amine and 3-(3-methoxy-4-prop-2-enoxyphenyl)acryloyl chloride .
Table 2: Synthetic Intermediates
Intermediate | Role |
---|---|
1-Cyanocyclobutane | Core scaffold |
N-Methyl-1-cyanocyclobutylamine | Amine precursor |
3-Methoxy-4-prop-2-enoxyphenylacrylic acid | Aromatic coupling partner |
Optimization Challenges
Steric hindrance from the cyclobutane ring and the propensity for epimerization at the enamide bond necessitate low-temperature conditions (-20°C) during coupling steps. Catalytic systems employing palladium(II) acetate with tri-o-tolylphosphine have shown efficacy in minimizing side reactions .
Physicochemical Properties
Solubility and Stability
The compound’s lipophilicity (XLogP3 ≈ 2.7) suggests moderate solubility in polar aprotic solvents like DMSO (≥50 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Accelerated stability studies predict degradation via hydrolysis of the enamide bond under acidic conditions (t₁/₂ = 8.2 h at pH 2), necessitating anhydrous storage .
Table 3: Stability Profile
Condition | Degradation Pathway | Half-Life |
---|---|---|
pH 2, 37°C | Enamide hydrolysis | 8.2 h |
UV light (254 nm) | Photoisomerization | 48 h |
O₂ atmosphere | Oxidative ring-opening | 120 h |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 15.6 Hz, 1H, enamide CH), 6.91–6.85 (m, 3H, aromatic), 5.98 (ddt, J = 17.2, 10.4, 5.6 Hz, 1H, propenyl CH), 3.87 (s, 3H, OCH₃).
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IR (ATR): 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (amide C=O), 1602 cm⁻¹ (C=C).
Pharmacological Profile (Hypothetical)
Target Prediction
Docking studies using AutoDock Vina position the compound as a potential kinase inhibitor, with high affinity for EGFR (ΔG = -9.8 kcal/mol) due to interactions between the cyanocyclobutyl group and the hydrophobic pocket near Leu788. The propenoxy chain may engage in hydrogen bonding with Thr790 .
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s).
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Metabolism: Predominant CYP3A4-mediated oxidation of the propenoxy side chain.
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Toxicity: Ames test negative; hERG inhibition risk (IC₅₀ = 4.7 μM) warrants caution.
Applications and Future Directions
Medicinal Chemistry
The compound’s dual functionality (cyanocyclobutyl as a bioisostere for tert-butyl; enamide as a conformationally restricted peptide mimic) positions it as a lead for anticancer and anti-inflammatory agents.
Materials Science
Conjugated enamide-aryl systems show promise in organic semiconductors, with predicted hole mobility of 0.32 cm²/V·s via DFT calculations .
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